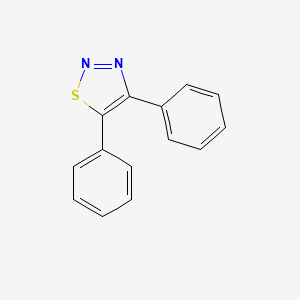

4,5-ジフェニル-1,2,3-チアジアゾール

概要

説明

4,5-Diphenyl-1,2,3-thiadiazole has diverse applications in medicine and agriculture, including acting as a bactericide, fungicide, and antiviral agent . It has been shown to selectively inhibit the CYP450 enzymes CYP2B4 and CYP1A2 at concentrations of up to 100 µM, but not CYP2E1 .

Molecular Structure Analysis

The molecular formula of 4,5-Diphenyl-1,2,3-thiadiazole is C14H10N2S1 . Further details about its molecular structure are not available in the search results.Chemical Reactions Analysis

While specific chemical reactions involving 4,5-Diphenyl-1,2,3-thiadiazole are not mentioned in the search results, 1,3,4-thiadiazole derivatives have been synthesized using various reactions .Physical And Chemical Properties Analysis

4,5-Diphenyl-1,2,3-thiadiazole has a density of 1.2±0.1 g/cm3, a boiling point of 361.2±45.0 °C at 760 mmHg, and a flash point of 161.9±19.1 °C . It has 2 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Relevant Papers The relevant papers on 4,5-Diphenyl-1,2,3-thiadiazole include studies on its applications in medicine and agriculture , synthesis of related compounds , and physical and chemical properties .

科学的研究の応用

医薬品用途

4,5-ジフェニル-1,2,3-チアジアゾールは、いくつかの医薬品用途を持つことが確認されています。この化合物は、特に薬物代謝に関与するCYP2B4およびCYP1A2などの特定のCYP450酵素の阻害剤として作用します。 この特性により、特定の酵素標的を必要とする新薬開発の潜在的な候補となります .

農業用途

農業において、4,5-ジフェニル-1,2,3-チアジアゾールは、殺菌剤および殺真菌剤として役立ちます。 さまざまな細菌および真菌病原体に対する作用により、作物を保護し、収量を向上させるのに役立ちます .

抗ウイルス特性

この化合物は、抗ウイルス特性も示します。 具体的なメカニズムは検索結果に詳しく記載されていませんが、ウイルス感染に対抗する能力により、新しい抗ウイルス治療薬の開発に役立つ可能性があります .

抗菌活性

研究によると、チアジアゾール誘導体は、グラム陽性菌に対して潜在的な活性を示すことが示されています。 これは、4,5-ジフェニル-1,2,3-チアジアゾールが、病原菌または日和見菌に対する抗菌活性を有する新しい化合物の前駆体として使用できることを示唆しています .

癌研究

チアジアゾール誘導体は、その抗癌特性について研究されています。一部の誘導体は、いくつかの癌遺伝子の折り畳みに関与するヒートショックタンパク質90(Hsp90)の活性を阻害することが判明しています。 Hsp90の阻害は、これらのタンパク質の分解につながり、癌治療戦略に貢献する可能性があります .

作用機序

Target of Action

The primary targets of 4,5-Diphenyl-1,2,3-thiadiazole are the CYP450 enzymes, specifically CYP2B4 and CYP1A2 . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

4,5-Diphenyl-1,2,3-thiadiazole interacts with its targets by selectively inhibiting the CYP450 enzymes CYP2B4 and CYP1A2 . This inhibition disrupts the normal metabolic processes carried out by these enzymes, leading to changes in the metabolism of certain substances within the body .

Biochemical Pathways

The inhibition of CYP450 enzymes by 4,5-Diphenyl-1,2,3-thiadiazole affects various biochemical pathways. These enzymes are involved in the metabolism of a wide range of substances, including drugs and toxins . By inhibiting these enzymes, 4,5-Diphenyl-1,2,3-thiadiazole can alter the metabolic pathways of these substances, potentially leading to changes in their effects on the body .

Pharmacokinetics

Due to its mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may influence the bioavailability of 4,5-Diphenyl-1,2,3-thiadiazole.

Result of Action

The molecular and cellular effects of 4,5-Diphenyl-1,2,3-thiadiazole’s action are largely dependent on the specific substances being metabolized by the inhibited CYP450 enzymes. By inhibiting these enzymes, 4,5-Diphenyl-1,2,3-thiadiazole can alter the metabolic fate of these substances, potentially leading to changes in their biological effects .

Action Environment

The action, efficacy, and stability of 4,5-Diphenyl-1,2,3-thiadiazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of 4,5-Diphenyl-1,2,3-thiadiazole, potentially influencing its ability to cross cell membranes and interact with its targets . Additionally, factors such as temperature and the presence of other substances can also influence the action of 4,5-Diphenyl-1,2,3-thiadiazole .

特性

IUPAC Name |

4,5-diphenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-14(17-16-15-13)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGVWLHVMVQIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277482 | |

| Record name | 4,5-Diphenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

5393-99-7 | |

| Record name | 4,2,3-thiadiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diphenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

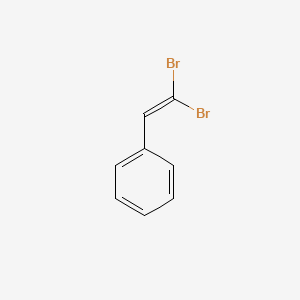

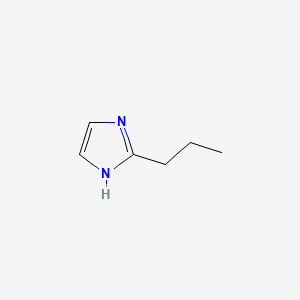

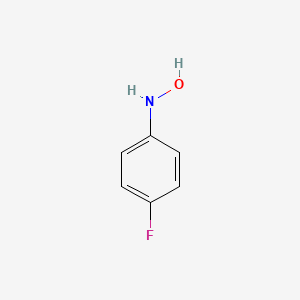

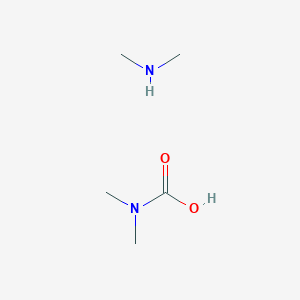

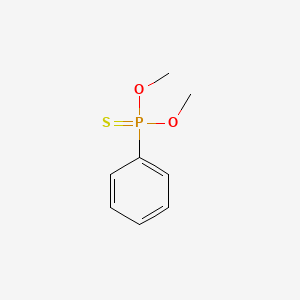

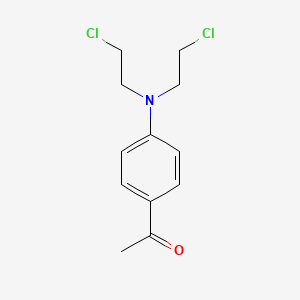

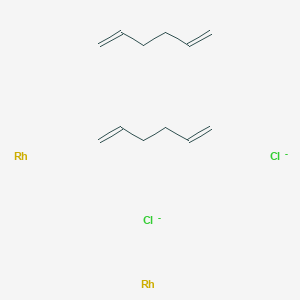

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary photochemical reactions of 4,5-Diphenyl-1,2,3-thiadiazole?

A1: Upon exposure to UV light (λex = 266 nm), 4,5-Diphenyl-1,2,3-thiadiazole undergoes rapid nitrogen extrusion within picoseconds, leading to the formation of two key intermediates: thiirene and thioketene. [] Interestingly, the phenyl substituents on the thiirene structure contribute to its unexpected stability in solution. Over a longer timescale (milliseconds), these thiirene species engage in intermolecular reactions, primarily dimerization with thioketene complexes, ultimately yielding 1,3-dithiole derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide](/img/structure/B1360333.png)